5-[3-(Benzyloxy)phenyl]-1H-indole
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Overview
Description
5-[3-(Benzyloxy)phenyl]-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This specific compound features a benzyloxy group attached to the phenyl ring, which is connected to the indole core. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-1H-indole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Benzyloxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
5-Bromoindole: A halogenated derivative with enhanced reactivity in electrophilic substitution reactions.
3-Phenylindole: Similar structure but lacks the benzyloxy group, leading to different chemical and biological properties.
Uniqueness
5-[3-(Benzyloxy)phenyl]-1H-indole is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C21H17NO |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C21H17NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-14,22H,15H2 |
InChI Key |
AWHHSBJZCWASMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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